3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-(3-hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,15)6-7-17-12-8-10(9-14)4-5-11(12)16-3/h4-5,8-9,15H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLAPFIKMKIYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=CC(=C1)C=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-hydroxy-3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through an etherification process where the hydroxyl group of the alcohol reacts with the aldehyde group of the benzaldehyde.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzoic acid.
Reduction: 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
3-(Benzyloxy)-4-methoxybenzaldehyde
- Substituents: Benzyloxy (BnO) at 3-position, methoxy (OCH₃) at 4-position.
- Molecular Weight : 256.3 g/mol (calculated from C₁₅H₁₄O₃ in ).
- Key Properties : High lipophilicity due to the benzyl group, which may improve membrane permeability but reduce aqueous solubility.
- Applications : Intermediate in total synthesis of natural products (e.g., laurolitsine) and PROTACs (proteolysis-targeting chimeras) .
4-Methoxy-3-(cyclopentyloxy)benzaldehyde
- Substituents : Cyclopentyloxy at 3-position.
- Molecular Weight : ~234.3 g/mol (C₁₃H₁₆O₃).
- Key Properties : Moderate lipophilicity; cyclopentyl group introduces conformational rigidity.
- Applications: Precursor to dihydropyranopyrazole derivatives evaluated as PDE2 inhibitors for antitumor activity .
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde
- Substituents: Bulky tert-butylphenoxymethyl group.
- Molecular Weight : 298.38 g/mol (C₁₉H₂₂O₃, ).
- Applications: Not explicitly stated, but similar compounds are used in polymer stabilization and agrochemicals.
3-(2-Hydroxyethyl)-4-methoxybenzaldehyde
- Substituents : Hydroxyethyl group at 3-position.
- Molecular Weight : 180.2 g/mol (C₁₀H₁₂O₃, ).
- Key Properties : Higher hydrophilicity due to free hydroxyl group; prone to oxidation or conjugation in metabolic pathways.
- Applications : Metabolite synthesis in pharmacokinetic studies of abused drugs .
3-Ethoxy-4-methoxybenzaldehyde
- Substituents : Ethoxy (C₂H₅O) at 3-position.
- Molecular Weight : 180.2 g/mol (C₁₀H₁₂O₃).
- Key Properties : Reduced polarity compared to hydroxy-substituted analogs; balances solubility and permeability.
- Applications : Intermediate in fragrance and flavor synthesis .
Physicochemical and Pharmacokinetic Considerations
| Compound | LogP (Predicted) | Aqueous Solubility | Metabolic Stability |
|---|---|---|---|
| 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde | ~1.5 | Moderate | Moderate (hydroxyl group susceptible to glucuronidation) |
| 3-(Benzyloxy)-4-methoxybenzaldehyde | ~3.2 | Low | High (stable ether linkage) |
| 3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde | ~4.0 | Very low | High (steric hindrance slows metabolism) |
| 3-(2-Hydroxyethyl)-4-methoxybenzaldehyde | ~0.8 | High | Low (rapid oxidation) |
Biological Activity
3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a hydroxyl group, contributing to its solubility and reactivity. The molecular formula is , and it has a molecular weight of 224.25 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
The biological activity of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group in the structure is known to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Cell Signaling Modulation : It may interact with cell signaling pathways, influencing processes such as inflammation and cellular growth.
Antimicrobial Activity
Research has indicated that 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to modulate key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.
- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values around 50 µM.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1000 | 300 |
| IL-6 | 800 | 250 |
Research Findings
Recent research has focused on the synthesis and characterization of this compound, along with its biological evaluations:
- Synthesis : Various synthetic routes have been explored to obtain this compound with high purity and yield.
- Biological Evaluations : Studies have confirmed its potential as an antimicrobial and anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the structure for enhanced potency and selectivity against specific biological targets.
Q & A
Q. What are the optimal synthetic routes for 3-(3-hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with 3-chloro-3-methylbutanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target product. Yield optimization involves controlling stoichiometry (1.2–1.5 equivalents of alkylating agent), solvent polarity (polar aprotic solvents preferred), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitoring reaction progress using TLC (UV visualization) or in situ FTIR for aldehyde group retention (peak ~1700 cm⁻¹) is critical .
Q. How can the purity and structural integrity of 3-(3-hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm methoxy (δ ~3.8–3.9 ppm) and aldehyde (δ ~9.8–10.0 ppm) protons in ¹H-NMR. In ¹³C-NMR, verify carbonyl carbon (δ ~190–195 ppm) and ether linkages (C-O peaks ~60–70 ppm) .
- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) should be prominent .
- HPLC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₈O₄: 262.1205) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cellular toxicity) and dilute in aqueous buffers. Solubility can be enhanced via sonication (30–60 minutes) or co-solvents like PEG-400 .
Advanced Research Questions
Q. How does the steric hindrance of the 3-hydroxy-3-methylbutoxy group affect the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The bulky substituent reduces electrophilicity at the aldehyde group, slowing nucleophilic attack. Kinetic studies (e.g., monitoring hydrazone formation via UV-Vis at λ = 300–350 nm) reveal a 2–3× slower reaction rate compared to less hindered analogs like 4-methoxybenzaldehyde. Computational modeling (DFT) of transition states can quantify steric effects using bond angle strain and torsional energy parameters .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound degrades rapidly under alkaline conditions (pH > 9) via aldol condensation. At pH 7.4 (physiological buffer), <5% degradation occurs over 72 hours. Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase) .
- Thermal Stability : Decomposition initiates at 150°C (TGA data), forming 4-methoxybenzaldehyde and isobutylene oxide as byproducts. Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Can the compound act as a ligand in coordination chemistry, and what spectroscopic signatures indicate metal complexation?
- Methodological Answer : The aldehyde and ether oxygen atoms can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titration (shift in λ_max from ~280 nm to 320–350 nm) and EPR spectroscopy (g ≈ 2.1 for Cu²⁺ complexes) confirm chelation. X-ray crystallography of single crystals (grown via slow evaporation in MeOH/CHCl₃) reveals octahedral or square-planar geometries .
Q. What is the compound’s role in modulating enzyme activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer : Preliminary studies suggest inhibition of cytochrome P450 enzymes (IC₅₀ ~50 µM). SAR analysis involves synthesizing analogs with modified alkoxy chains (e.g., shorter/longer alkyl groups) and testing inhibitory potency via fluorometric assays (e.g., Vivid® CYP450 kits). Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the methoxy group and active-site residues .
Contradictions and Limitations in Current Evidence
- Synthetic Yields : reports 91% yield for similar benzaldehyde derivatives, while notes 60–70% yields for bulkier analogs, suggesting steric effects are underreported in some protocols .
- Biological Activity : BenchChem (excluded source) claims anticancer properties, but peer-reviewed studies () emphasize preliminary data without in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
